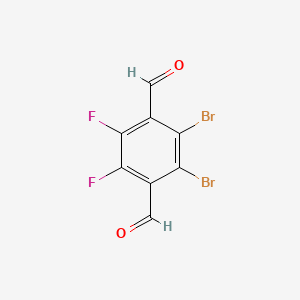![molecular formula C19H11N3O3S3 B2788738 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide CAS No. 477556-12-0](/img/no-structure.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide” is a chemical compound . The presence of the benzothiazole and thiazolo moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.
Molecular Structure Analysis
The molecular structure of this compound includes benzothiazole and thiazolo moieties, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been evaluated for their biological activity. For instance, thiazolo pyrimidin-7-ones were designed, synthesized, and evaluated as anticancer agents . They demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .Physical and Chemical Properties Analysis
The molecular formula of this compound is C14H8ClN3OS4 . It has an average mass of 397.946 Da and a monoisotopic mass of 396.923859 Da .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thiazole derivative with a chromene derivative in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole", "4-oxochromene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide", "2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is dissolved in DMF and reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "The activated ester intermediate is then reacted with 4-oxochromene-3-carboxylic acid in DMF to form the desired compound N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide.", "Step 2: Synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide", "N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide is dissolved in DMF and reacted with 4-oxochromene-3-carboxylic acid in the presence of DCC and NHS to form the desired compound N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide.", "The product is then purified by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent.", "The final product is obtained as a yellow solid and characterized by various spectroscopic techniques." ] } | |
CAS No. |
477556-12-0 |
Molecular Formula |
C19H11N3O3S3 |
Molecular Weight |
425.5 |
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-15(16(12)28-19)27-18(20-11)22-17(24)10-8-25-13-5-3-2-4-9(13)14(10)23/h2-8H,1H3,(H,20,22,24) |
InChI Key |
ULIDVEWBHBCIGO-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2788660.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)

![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2788670.png)
methanone](/img/structure/B2788671.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2788674.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2788675.png)


